Bruguiesulfurol

Description

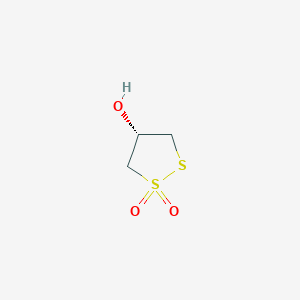

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6O3S2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(4R)-1,1-dioxodithiolan-4-ol |

InChI |

InChI=1S/C3H6O3S2/c4-3-1-7-8(5,6)2-3/h3-4H,1-2H2/t3-/m1/s1 |

InChI Key |

NGIJTYOKLKCHNE-GSVOUGTGSA-N |

Isomeric SMILES |

C1[C@H](CS(=O)(=O)S1)O |

Canonical SMILES |

C1C(CS(=O)(=O)S1)O |

Synonyms |

bruguiesulfurol |

Origin of Product |

United States |

Chemical Structure and Properties of Bruguiesulfurol

Bruguiesulfurol is chemically defined as a cyclic 4-hydroxy-dithiosulfonate. researchgate.netnih.gov Its structure was determined through spectroscopic data and confirmed by X-ray crystallographic analysis. researchgate.netnih.gov

| Property | Value |

| Molecular Formula | C3H6O3S2 |

| Appearance | White amorphous powder |

| Key Functional Groups | Cyclic dithiosulfonate, Hydroxyl group |

Biosynthetic Pathways and Precursor Incorporation Studies of Bruguiesulfurol

Proposed Biogenetic Route for Bruguiesulfurol in Bruguiera gymnorrhiza

A proposed biosynthetic pathway for this compound (1), along with its co-occurring congeners brugierol (2) and isobrugierol (3), has been outlined based on their structural similarities and known biochemical transformations. researchgate.netresearchgate.net This proposed route provides a logical sequence of events starting from a linear precursor.

The proposed biosynthesis of this compound is believed to commence with the cyclization of a linear precursor, 1,3-bis-alkylsulfanyl-propan-2-ol. researchgate.net This initial step is hypothesized to form a five-membered dithiolane ring, resulting in the intermediate researchgate.netresearchgate.netdithiolan-4-ol. This type of cyclization is a key step in the formation of various cyclic disulfide compounds found in nature. The formation of the disulfide bridge is a critical event, establishing the core structure of the molecule.

Following the initial cyclization, the proposed pathway involves a series of oxidation steps. The researchgate.netresearchgate.netdithiolan-4-ol intermediate is thought to be oxidized to form 1-oxo-1λ⁴- researchgate.netresearchgate.netdithiolan-4-ol. researchgate.net Such oxidation of an unsymmetrical thiosulfinate has been previously reported in the chemical literature. researchgate.net Subsequent oxidation steps are then proposed to lead to the formation of the thiosulfonate group present in this compound. researchgate.net The exact mechanism and the enzymes catalyzing these oxidations in Bruguiera gymnorrhiza are yet to be identified.

Enzymatic Steps and Gene Cluster Identification (If Applicable from Search Results)

As of the current scientific literature, specific enzymatic steps involved in the biosynthesis of this compound have not been experimentally determined. While a plausible chemical pathway has been proposed, the enzymes responsible for the cyclization and oxidation reactions remain unknown. researchgate.net

Furthermore, there is no information available regarding the identification of a specific gene cluster responsible for the biosynthesis of this compound in Bruguiera gymnorrhiza. The identification of such a gene cluster would be a significant step forward in understanding the complete biosynthetic machinery of this unique natural product. Tools like antiSMASH are often used for the genome-wide identification of secondary metabolite biosynthesis gene clusters in bacteria and fungi, but their application to plant genomes for specific pathways can be more complex and has not been reported for this compound. secondarymetabolites.orgnih.govsemanticscholar.org

Comparative Biosynthesis with Related Sulfur-Containing Natural Products

While the specific biosynthetic pathway of this compound is not fully detailed, it can be compared to the biosynthesis of other sulfur-containing natural products. The formation of a disulfide bond from a linear precursor is a common feature in the biosynthesis of many sulfur-containing compounds. For instance, the biosynthesis of other marine-derived cyclic disulfides often involves the oxidative cyclization of dithiol precursors. mdpi.com

The biosynthesis of sulfur-containing molecules in living organisms is a complex process that relies on sophisticated protein machinery to perform challenging chemical reactions. anr.fr These pathways often involve the incorporation of sulfur from primary metabolites like cysteine. In many cases, the formation of carbon-sulfur bonds is catalyzed by a diverse group of enzymes, including those from the radical SAM superfamily. anr.fr Although direct comparative studies with this compound are lacking, the general principles of sulfur incorporation and modification observed in the biosynthesis of compounds like biotin (B1667282) and lipoic acid provide a broader context for understanding the potential enzymatic logic that might be at play in the formation of this compound. anr.fr

Chemical Synthesis and Derivative Development of Bruguiesulfurol

Total Synthesis of Bruguiesulfurol

The total synthesis of a natural product is a crucial step that confirms its structure and provides a renewable source for biological studies and analogue development. organic-chemistry.orgwikipedia.org

The first total synthesis of this compound (1) was accomplished in a concise, four-step sequence. nih.gov This achievement was significant as it provided a practical and efficient route to obtain the molecule, paving the way for further investigation into its biological properties and the synthesis of related structures. nih.govnih.gov The development of such efficient synthetic routes is a primary focus in modern organic chemistry, aiming to maximize yields and minimize steps. grantome.com

The synthesis of complex molecules like this compound requires precise control over the spatial arrangement of atoms (stereoselectivity) and the position of chemical bonds and functional groups (regioselectivity). numberanalytics.commdpi.com The structure of this compound contains a specific stereocenter at the carbon bearing the hydroxyl group.

Regioselectivity : This refers to the preference for one direction of bond making or breaking over other possible directions. mdpi.com In the synthesis of this compound, controlling the position of the hydroxyl group on the dithiolane ring is a key regioselective challenge.

Stereoselectivity : This is the preferential formation of one stereoisomer over another. masterorganicchemistry.com For this compound, achieving the correct three-dimensional arrangement of the hydroxyl group is critical, as different stereoisomers can have vastly different biological activities. Synthetic strategies often employ chiral precursors or catalysts to ensure the desired stereochemical outcome. organic-chemistry.org The mechanism of certain reactions, such as those involving a cyclic bromonium ion intermediate, can dictate high anti-stereoselectivity. organic-chemistry.org

Design and Synthesis of this compound Derivatives and Analogues

Rational design involves modifying a molecule's structure based on an understanding of its interaction with its biological target. wgtn.ac.nzmdpi.com A key breakthrough in the development of this compound derivatives came from the synthesis of its unoxidized precursor. nih.gov

During the synthesis of this compound, a key intermediate, 1,2-dithiolane-4-ol (a compound with an unoxidized disulfide ring), was found to have stronger PTP1B inhibitory activity (IC₅₀ = 11.01 µM) compared to this compound itself (IC₅₀ = 17.5 µM). nih.gov This observation led to a rational design strategy focused on the 1,2-dithiolane-4-ol scaffold as a novel template for PTP1B inhibitors. nih.govnih.gov Further design strategies included the preparation of a series of derivatives with different benzoyl groups to explore how these modifications would affect inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to determine which chemical groups are responsible for evoking a target biological effect. nih.govrsc.orglamarr-institute.org For this compound, SAR studies revealed several key insights into the molecular requirements for PTP1B inhibition. nih.govnih.gov

The key findings from the SAR studies are summarized below:

The cyclic dithiolane moiety was determined to be essential for PTP1B inhibition. nih.gov

The unoxidized 1,2-dithiolane-4-ol intermediate (compound 2c) showed the most promising PTP1B inhibitory activity and significant selectivity over other protein tyrosine phosphatases (PTPs). nih.gov

While various benzoyl derivatives were synthesized, the original intermediate 2c remained the most potent among that specific series. nih.gov

Further modifications led to the discovery of derivative 7j , which exhibited the strongest PTP1B inhibitory activity with an IC₅₀ value of 4.54 μM. nih.gov

Derivative 5a was identified as having potent selectivity for PTP1B over other related phosphatases, including T-cell protein tyrosine phosphatase (TCPTP). nih.gov

In a separate study, replacing a bromine group on a derivative with a hex-5-yn-1-yl 2,5-dibromobenzoate fragment resulted in a nearly 20-fold increase in PTP1B inhibitory activity (IC₅₀ = 0.59 µM). mdpi.com

| Compound | Modification | PTP1B IC₅₀ (μM) | Key Finding | Reference |

|---|---|---|---|---|

| This compound (2b) | Natural Product (oxidized dithiolane) | 17.5 | Baseline activity. | nih.gov |

| 1,2-dithiolane-4-ol (2c) | Unoxidized dithiolane intermediate | 11.01 | Improved activity and selectivity; essential core scaffold. | nih.gov |

| Derivative 7j | Modified 1,2-dithiolane-4-ol scaffold | 4.54 | Most potent PTP1B inhibitor in its series. | nih.gov |

| Derivative 5a | Modified 1,2-dithiolane-4-ol scaffold | Not specified | Showed potent selectivity for PTP1B over TCPTP. | nih.gov |

| Benzoate Derivative | hex-5-yn-1-yl 2,5-dibromobenzoate fragment | 0.59 | ~20-fold increase in activity over its precursor. | mdpi.com |

The development of efficient synthetic routes to access key intermediates is crucial for generating a library of analogues for SAR studies. beilstein-journals.orgcognitoedu.org The synthesis of this compound derivatives primarily revolves around the preparation of the 1,2-dithiolane-4-ol core.

The synthesis of gymnorrhizol, a related compound, was achieved in just three steps starting from (R)-1-bromo-3-chloroisopropanol and 1,3-dichloropropan-2-ol. researchgate.net A similar strategy was employed for this compound and its key intermediates. Based on the promising activity of the unoxidized intermediate 1,2-dithiolane-4-ol (2c), a series of derivatives were prepared. nih.gov This involved creating derivatives with different benzoyl groups attached to the hydroxyl function (series 2e) and also preparing their corresponding oxidative products (series 2f and 2g) to confirm the importance of the unoxidized disulfide ring. nih.gov

Mechanistic Investigations of Bruguiesulfurol S Biological Activities

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. caymanchem.complos.org Its role in dephosphorylating the insulin receptor and its substrates makes it a significant target for therapeutic interventions in conditions like type 2 diabetes and obesity. nih.govresearchgate.net Bruguiesulfurol, a natural disulfide compound, and its derivatives have emerged as noteworthy inhibitors of PTP1B. nih.govsemanticscholar.org

In Vitro Inhibition of PTP1B by this compound and its Derivatives

This compound, a cyclic 4-hydroxy-dithiosulfonate originally isolated from the mangrove plant Bruguiera gymnorrhiza, has demonstrated inhibitory activity against PTP1B. nih.govnih.gov In vitro studies have reported an IC50 value of 17.5 μM for this compound's inhibition of PTP1B. nih.govresearchgate.net

The synthesis of this compound and a series of its derivatives has allowed for further investigation into their PTP1B inhibitory effects. nih.gov These synthetic efforts have led to the development of derivatives with improved pharmacological profiles compared to the parent compound. nih.gov For instance, one derivative, compound 7j , exhibited the most potent PTP1B inhibitory activity with an IC50 value of 4.54 μM. nih.gov Another derivative, 5a , showed potent and selective inhibition of PTP1B over other related protein tyrosine phosphatases, including T-cell protein tyrosine phosphatase (TCPTP). nih.gov

A key intermediate in the synthesis of this compound, compound 2c , which possesses an unoxidized disulfide ring, was found to have a stronger inhibitory activity against PTP1B (IC50 = 11.01 µM) than this compound itself. semanticscholar.org This finding spurred the creation of a series of 1,2-dithiolane-4-ol derivatives. semanticscholar.org

Below is an interactive table summarizing the in vitro PTP1B inhibitory activities of this compound and some of its key derivatives.

| Compound | Description | IC50 (μM) | Source |

| This compound | Natural Product | 17.5 | nih.govresearchgate.net |

| Derivative 7j | Synthetic Derivative | 4.54 | nih.gov |

| Derivative 5a | Synthetic Derivative | - | nih.gov |

| Intermediate 2c | Synthetic Intermediate with unoxidized disulfide ring | 11.01 | semanticscholar.org |

Identification of Essential Structural Moieties for PTP1B Interaction (e.g., Cyclic Dithiolane Moiety, Disulfide Bond)

The structural features of this compound and its analogs are critical for their interaction with and inhibition of PTP1B. Research has highlighted the importance of the cyclic dithiolane moiety and the disulfide bond for this biological activity. semanticscholar.org

The observation that an intermediate with an unoxidized disulfide ring (compound 2c ) displayed stronger PTP1B inhibition than this compound suggests that the disulfide bond plays a significant role in the inhibitory mechanism. semanticscholar.org Further studies on a series of 1,2-dithiolane-4-ol derivatives confirmed that the cyclic dithiolane moiety is essential for PTP1B inhibition. semanticscholar.org The catalytic cysteine residue in the active site of PTPs is susceptible to oxidation, which can lead to the formation of a disulfide bond and subsequent inactivation of the enzyme. hubrecht.eu This suggests a potential mechanism where the disulfide bond of this compound or the dithiolane ring interacts with the catalytic cysteine of PTP1B.

Mechanistic Insights into PTP1B Inhibition (e.g., Binding Modes, Enzyme Kinetics)

The inhibition of PTP1B by various compounds can occur through different mechanisms, broadly categorized as competitive, non-competitive, or mixed-type inhibition. nih.govmdpi.com Kinetic analyses are employed to determine the specific mode of inhibition. For instance, Lineweaver-Burk and Dixon plots are graphical methods used to analyze enzyme kinetics and characterize the nature of the inhibitor. researchgate.net

While specific kinetic studies for this compound's direct interaction with PTP1B are not detailed in the provided information, the general mechanisms of PTP1B inhibition involve binding to the active site or allosteric sites. mdpi.comnih.gov The active site of PTP1B contains a critical cysteine residue (Cys215) that is essential for its catalytic activity. plos.org Many inhibitors target this active site. nih.govnih.gov Additionally, a second aryl phosphate-binding site has been identified, offering a target for the design of more selective inhibitors. nih.govnih.gov Allosteric inhibitors, which bind to sites other than the active site, can also modulate enzyme activity and offer an advantage in terms of selectivity. plos.orgmdpi.com

Computational docking and molecular dynamics studies are often used to visualize and understand the binding modes of inhibitors. mdpi.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues of the enzyme. researchgate.netfrontiersin.org For example, interactions with residues like Phe182, Arg47, and Asp48 have been shown to be important for the binding of various inhibitors to PTP1B. nih.govnih.gov

Activation of Antioxidant Response Element (ARE) Luciferase Activity

The Antioxidant Response Element (ARE) is a critical regulatory sequence in the promoter region of genes that encode for a variety of antioxidant and cytoprotective enzymes. ximbio.comnih.gov The activation of ARE is a key cellular defense mechanism against oxidative stress. nih.govnih.gov

Cellular Mechanisms Underlying ARE Induction

This compound has been shown to activate ARE-luciferase activity in stably-transfected HepG2 cells, with an EC50 value of 56.7 μM. researchgate.netnih.gov This activation indicates that this compound can induce the expression of genes regulated by ARE. researchgate.net The induction of ARE is primarily mediated by the transcription factor Nrf2 (NF-E2 p45-related factor 2). nih.gov Under basal conditions, Nrf2 is kept inactive in the cytoplasm. However, in response to electrophiles or reactive oxygen species (ROS), Nrf2 is stabilized, translocates to the nucleus, and binds to the ARE, thereby initiating the transcription of target genes. nih.gov

The use of reporter gene cell lines, such as those containing a luciferase gene under the control of ARE, is a common method to screen for compounds that can induce this protective pathway. ximbio.comnih.gov The activation of ARE by this compound suggests its involvement in modulating cellular redox signaling. researchgate.netnih.gov

Role of this compound in Redox Homeostasis Pathways

Redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them through its antioxidant defense systems. nih.govnih.gov This balance is crucial for normal cellular function, and its disruption can lead to oxidative stress, a condition implicated in various diseases. frontiersin.org

The activation of the ARE pathway by this compound indicates its role in bolstering the cell's antioxidant capacity. researchgate.net By inducing the expression of antioxidant and detoxifying enzymes, this compound can contribute to the maintenance of redox homeostasis. nih.govresearchgate.net The antioxidant system includes enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase, which work in concert to neutralize ROS. researchgate.net The Nrf2-ARE pathway is a central regulator of the expression of many of these enzymes. nih.gov Therefore, by activating this pathway, this compound can enhance the cellular defense against oxidative damage and help maintain a healthy redox state. nih.govfrontiersin.org

Modulation of Nuclear Factor-kappaB (NF-κB) Luciferase Activity by Related Compounds

Research into the biological activities of sulfur-containing compounds from the mangrove plant Bruguiera gymnorrhiza has revealed insights into their potential anti-inflammatory effects. While this compound is a notable compound from this plant, studies have particularly highlighted the activity of its close structural analogues, brugierol and isobrugierol, in modulating key inflammatory pathways.

Mechanistic Basis of NF-κB Pathway Inhibition

The nuclear factor-kappaB (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. nih.govtandfonline.com Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). tandfonline.com In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. tandfonline.com Various stimuli, such as phorbol (B1677699) esters, can trigger a signaling cascade that results in the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene expression. nih.govtandfonline.com

The inhibitory effects of compounds related to this compound have been evaluated using NF-κB luciferase reporter gene assays. researchgate.net In this type of assay, cells are engineered to express the luciferase gene under the control of an NF-κB response element. nih.gov When NF-κB is activated, it binds to this element and drives the production of luciferase, which generates a measurable light signal. nih.gov A reduction in luciferase activity in the presence of a test compound indicates inhibition of the NF-κB pathway. nih.govresearchgate.net

Studies on compounds isolated from Bruguiera gymnorrhiza have shown that while this compound itself was not reported to have this activity, its related compounds, brugierol and isobrugierol, were effective inhibitors of phorbol ester-induced NF-κB luciferase activity. researchgate.net

Comparative Analysis of this compound and Analogues on Inflammatory Pathways

A comparative analysis of this compound and its analogues, brugierol and isobrugierol, reveals distinct profiles in their anti-inflammatory activities. researchgate.net While all three compounds were isolated from Bruguiera gymnorrhiza, only brugierol and isobrugierol demonstrated the ability to inhibit phorbol ester-induced NF-κB luciferase activity in stably-transfected HepG2 cells. researchgate.net

Isobrugierol was found to be a significantly more potent inhibitor of the NF-κB pathway than brugierol. researchgate.net The half-maximal inhibitory concentration (IC₅₀) for isobrugierol was 14.5 µM, whereas for brugierol, it was 85.0 µM. researchgate.net this compound was not found to be active in this assay. researchgate.net This suggests that subtle structural differences between these sulfur-containing compounds are critical for their interaction with and inhibition of the NF-κB signaling cascade.

| Compound | NF-κB Luciferase Activity Inhibition (IC₅₀) |

| This compound | No activity reported researchgate.net |

| Brugierol | 85.0 µM researchgate.net |

| Isobrugierol | 14.5 µM researchgate.net |

Cyclooxygenase-2 (COX-2) Enzyme Activity Modulation by Related Compounds

The cyclooxygenase (COX) enzymes are key players in the conversion of arachidonic acid into prostanoids, which are lipid mediators of inflammation. studysmarter.co.uknih.gov There are two main isoforms, COX-1 and COX-2. verywellhealth.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation and contributes to pain and fever. verywellhealth.comeurofinsdiscovery.com Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents. wikipedia.org

Mechanistic Elucidation of COX-2 Inhibition

The mechanism of COX-2 inhibition involves the binding of a molecule to the enzyme's active site, preventing it from converting its substrate, arachidonic acid, into prostaglandin (B15479496) G₂ (PGG₂), the precursor for other prostaglandins (B1171923). nih.govnih.gov The structure of the COX-2 active site features a side pocket that can accommodate certain inhibitor structures, allowing for selective inhibition over COX-1. nih.gov The inhibition of COX-2 leads to a decrease in the production of prostaglandins that mediate inflammation, pain, and fever. verywellhealth.com

In the investigation of compounds from Bruguiera gymnorrhiza, brugierol was found to inhibit COX-2 enzyme activity with an IC₅₀ value of 6.1 µM. researchgate.net In contrast, this compound and isobrugierol were not reported to have significant inhibitory activity against COX-2 in the same study. researchgate.net This highlights a specific inhibitory action of brugierol on this pro-inflammatory enzyme.

| Compound | COX-2 Enzyme Activity Inhibition (IC₅₀) |

| This compound | No activity reported researchgate.net |

| Brugierol | 6.1 µM researchgate.net |

| Isobrugierol | No activity reported researchgate.net |

Implications for Eicosanoid Pathway Regulation

The inhibition of COX-2 by brugierol has direct implications for the regulation of the eicosanoid pathway. Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid. dergipark.org.trnih.gov The COX pathway is one of the major branches of eicosanoid synthesis, leading to the production of prostaglandins and thromboxanes. studysmarter.co.ukresearchgate.net

By inhibiting COX-2, brugierol effectively downregulates the synthesis of prostaglandins that are crucial for the inflammatory process. researchgate.netmdpi.com This can lead to a reduction in inflammation-related symptoms such as swelling, pain, and fever. nih.gov The selective action of brugierol on COX-2, but not on the NF-κB pathway as potently as isobrugierol, suggests a distinct mechanism of anti-inflammatory action among these related compounds. This finding points towards the potential for these natural products to modulate specific branches of the complex inflammatory network.

Biofilm Formation and Virulence Factor Inhibition (e.g., against Pseudomonas aeruginosa) by Bruguiera gymnorrhiza Fractions (If this compound is Directly Implicated)

Pseudomonas aeruginosa is an opportunistic human pathogen known for its ability to form biofilms and its resistance to antibiotics. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from host defenses and antimicrobial agents. nih.gov A study investigating a purified fraction from Bruguiera gymnorrhiza, designated BG138, has shed light on the potential of compounds from this plant to combat P. aeruginosa. nih.gov

Structural analysis of the bioactive fraction BG138 revealed that it is a mixture of the cyclic disulfide diastereomers, brugierol and isobrugierol. nih.gov This fraction demonstrated significant activity against P. aeruginosa, with a minimum inhibitory concentration (MIC) of 32 µg/ml. nih.gov At sub-MIC concentrations, the BG138 fraction was shown to significantly reduce biofilm formation in a concentration-dependent manner. nih.gov For instance, at a concentration of 16 µg/ml, biofilm formation was reduced by 42%. nih.gov

Furthermore, the BG138 fraction inhibited various virulence factors and reduced the swimming and swarming motility of P. aeruginosa. nih.gov It is important to note that this study directly implicated the mixture of brugierol and isobrugierol in these anti-biofilm and anti-virulence activities. nih.govnih.gov There is currently no direct evidence from this or other available studies to suggest that this compound itself is involved in the inhibition of biofilm formation or virulence factors of P. aeruginosa.

| Fraction/Compound | Activity against Pseudomonas aeruginosa |

| BG138 (Brugierol/Isobrugierol mixture) | MIC: 32 µg/ml; Significant reduction in biofilm formation at sub-MIC concentrations. nih.govnih.gov |

| This compound | Not directly implicated in anti-biofilm or anti-virulence activity. |

Elucidation of Quorum Sensing Pathway Interference

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including biofilm formation and the production of virulence factors. Interference with QS pathways is a promising strategy for antimicrobial development that may circumvent the development of resistance. Although this compound itself has not been explicitly studied for anti-QS activity, a bioactive fraction from Bruguiera gymnorrhiza, designated BG138 and identified as a mixture of the related sulfur compounds Brugierol and Isobrugierol, has demonstrated significant anti-quorum sensing capabilities against the opportunistic human pathogen Pseudomonas aeruginosa. nih.govfrontiersin.org

Research has indicated that crude extracts from the leaves of B. gymnorrhiza possess anti-quorum sensing and anti-virulence properties. nih.govfrontiersin.org The investigation into the BG138 fraction (Brugierol/Isobrugierol) revealed that it could significantly inhibit the production of QS signaling molecules in P. aeruginosa. Specifically, the synthesis of two key acyl homoserine lactone (AHL) signal molecules, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), which are controlled by the las and rhl QS systems respectively, was markedly reduced. nih.gov This disruption of signaling molecule production points to a direct interference with the enzymatic machinery responsible for their synthesis, such as the LuxI-family of AHL synthases.

The ability of organosulfur compounds, a class to which this compound, Brugierol, and Isobrugierol belong, to inhibit quorum sensing has been noted in other studies, suggesting a potential shared mechanism of action. plos.orgscielo.brmdpi.com These compounds may act as competitive inhibitors of the natural substrates for AHL synthase enzymes or interfere with the regulatory proteins (e.g., LasR, RhlR) that detect the signaling molecules. Given the structural similarity and common origin, it is plausible to hypothesize that this compound could exert similar inhibitory effects on bacterial quorum sensing pathways, a prospect that merits future focused investigation.

Effect on Bacterial Virulence Gene Expression

The expression of virulence factors is a critical aspect of bacterial pathogenicity and is often regulated by quorum sensing. The disruption of QS signaling cascades is therefore expected to lead to a downstream reduction in the expression of virulence-related genes. Studies on the Brugierol/Isobrugierol-containing fraction (BG138) from B. gymnorrhiza have substantiated this link. nih.govfrontiersin.org

Treatment of P. aeruginosa with sub-minimum inhibitory concentrations (sub-MIC) of BG138 resulted in a significant decrease in the production of several key virulence factors. This includes a reduction in protease activity, which is crucial for tissue invasion and nutrient acquisition by the pathogen. frontiersin.org Furthermore, the inhibition of biofilm formation, a critical virulence trait that protects bacteria from antibiotics and host immune responses, was observed to be concentration-dependent. nih.gov

Molecular analysis via Reverse Transcription Polymerase Chain Reaction (RT-PCR) has shown that the BG138 fraction down-regulates the expression of key quorum sensing regulatory genes, namely lasI, lasR, rhlI, and rhlR in P. aeruginosa. The reduced expression of these master regulators directly leads to the attenuated expression of the virulence genes under their control. nih.gov

While these findings directly pertain to the Brugierol/Isobrugierol mixture, they provide a strong inferential basis for the potential bioactivity of this compound. The shared dithiosulfonate core structure suggests that this compound could interact with similar bacterial targets, thereby modulating virulence gene expression.

Table 1: Effect of BG138 (Brugierol/Isobrugierol Fraction) on Biofilm Formation in P. aeruginosa

| Treatment Concentration (µg/ml) | Biofilm Inhibition (%) | Significance (p-value) |

| 8 | No significant reduction | >0.05 |

| 12 | No significant reduction | >0.05 |

| 16 | 42% | <0.05 |

| 20 | 61.8% | <0.01 |

| Data derived from studies on the BG138 fraction of Bruguiera gymnorrhiza. nih.gov |

Table 2: Effect of BG138 (Brugierol/Isobrugierol Fraction) on Protease Activity in P. aeruginosa

| Treatment Concentration (µg/ml) | Protease Inhibition (%) | Significance (p-value) |

| 8 | No significant inhibition | >0.05 |

| 12 | No significant inhibition | >0.05 |

| 16 | 36% | <0.05 |

| Data derived from studies on the BG138 fraction of Bruguiera gymnorrhiza. frontiersin.org |

Ecological Context and Chemo Ecological Significance of Bruguiesulfurol

Role of Bruguiera gymnorrhiza as a Natural Producer in Mangrove Ecosystems

Bruguiera gymnorrhiza (L.) Savigny, a common buttressed tree in mangrove forests, serves as the natural source of the unique sulfur compound, Bruguiesulfurol. nih.govresearchgate.net Mangrove ecosystems, situated in the intertidal zones of tropical and subtropical coasts, are reservoirs of immense biodiversity and are known for producing a wide array of structurally diverse and bioactive secondary metabolites. mdpi.comnih.gov These specialized compounds are crucial for the survival and adaptation of organisms within this challenging environment. researchgate.net

B. gymnorrhiza is a significant contributor to the chemical diversity of its ecosystem. researchgate.net Phytochemical investigations of this mangrove species have revealed a rich collection of secondary metabolites, including terpenoids, flavonoids, and a particularly unique class of sulfur-containing compounds. nih.govresearchgate.net this compound, a cyclic 4-hydroxy-dithiosulfonate, was first isolated from the flowers of B. gymnorrhiza, alongside other known sulfur compounds, highlighting the plant's specialized metabolic pathways. nih.govresearchgate.net The production of such unusual molecules underscores the role of mangrove flora as a valuable bio-resource for novel natural products. researchgate.netnih.gov

The table below details key sulfur-containing secondary metabolites that have been isolated from Bruguiera gymnorrhiza.

| Compound Name | Chemical Class | Plant Part Isolated From |

| This compound | Cyclic Dithiosulfonate | Flowers |

| Brugierol | Dithiolane 1-oxide | Flowers |

| Isobrugierol | Dithiolane 1-oxide | Flowers |

Data sourced from Homhual et al. (2006). nih.govresearchgate.net

Adaptation and Stress Response in Mangrove Plants via Secondary Metabolite Production

Mangrove plants, including Bruguiera gymnorrhiza, thrive in harsh environments characterized by high salinity, fluctuating tides, waterlogged soil, and high levels of solar radiation. nih.govresearchgate.net The production of a diverse arsenal (B13267) of secondary metabolites is a key adaptive strategy for survival under these stressful conditions. researchgate.netnih.gov These compounds are not essential for primary metabolic processes like growth and reproduction but play a critical role in enabling plants to cope with environmental challenges. researchgate.net

The synthesis and accumulation of secondary metabolites are often induced or enhanced by specific environmental stressors. nih.govresearchgate.net For instance, abiotic factors prevalent in mangrove habitats can trigger physiological and biochemical responses in plants, leading to the increased production of compounds like phenolics, tannins, and terpenoids. journaljabb.com These molecules can serve various protective functions, such as acting as antioxidants to mitigate oxidative stress caused by high salinity and UV radiation. The unique sulfur compounds found in B. gymnorrhiza, including this compound, are part of this complex chemical defense and adaptation system. nih.gov While the specific triggers for this compound synthesis are not fully elucidated, its production is consistent with the broader strategy of mangrove plants to utilize specialized chemistry to navigate their demanding habitat. researchgate.net

The following table outlines major environmental stressors in mangrove ecosystems and the general classes of secondary metabolites involved in the plant's response.

| Environmental Stressor | General Plant Response | Examples of Secondary Metabolite Classes Produced |

| High Salinity | Osmotic adjustment, detoxification of reactive oxygen species | Polyphenols, Flavonoids, Tannins |

| Waterlogging (Hypoxia) | Anaerobic metabolism adjustments | Varied, including some alkaloids and phenolics |

| High Solar/UV Radiation | UV-screening, antioxidant activity | Flavonoids, Phenolic Acids |

| Nutrient Limitation | Enhanced nutrient acquisition, defense allocation | Terpenoids, Alkaloids |

This table represents generalized stress responses in plants, including those in mangrove ecosystems. nih.govresearchgate.net

Chemo-Ecological Interactions Mediated by this compound (e.g., Plant-Microbe, Plant-Herbivore Interactions)

Secondary metabolites are central to a plant's interactions with other organisms in its environment, mediating both antagonistic and mutualistic relationships. riojournal.com These chemical compounds form the basis of the plant's defense system against pathogens and herbivores. nih.gov

The table below summarizes reported inhibitory activities of B. gymnorrhiza leaf extracts against pathogenic bacteria.

| Pathogenic Bacteria | Inhibitory Effect of Extract |

| Pseudomonas aeruginosa | Strong Inhibition |

| Aeromonas hydrophila | Strong Inhibition |

| Staphylococcus aureus | Weak Inhibition |

Data sourced from Effendi et al. (2023). bioflux.com.ro

Plant-Herbivore Interactions: Plants have evolved an array of chemical defenses, such as toxins or feeding deterrents, to protect themselves from herbivory. researchgate.netplant-herbivore-interactions.net These chemical traits are a primary factor in mediating the complex co-evolutionary dynamics between plants and the insects that consume them. researchgate.netnih.gov The production of secondary metabolites can deter feeding, reduce the digestibility of plant tissues, or be toxic to herbivores. nih.gov

The specific role of this compound in mediating interactions with herbivores has not been a focus of published research. However, as a unique secondary metabolite, it is part of the chemical phenotype of B. gymnorrhiza and may contribute to the plant's defense against generalist or specialist herbivores. The effectiveness of a plant's chemical defense often relies on a mixture of compounds that can have synergistic effects. frontiersin.org Therefore, this compound likely functions as part of a suite of chemical defenses that protect B. gymnorrhiza in the herbivore-rich mangrove ecosystem.

Advanced Research Methodologies for Bruguiesulfurol Investigation

In Vitro Model Systems for Mechanistic Biological Activity Assessment

The biological activities of Bruguiesulfurol have been primarily assessed using targeted in vitro model systems, which allow for the detailed investigation of its mechanisms of action at a cellular and molecular level. A key model system employed in this research has been the stably-transfected human liver cancer cell line, HepG2. nih.govresearchgate.netnih.gov This cell line is a well-established tool in pharmacological and toxicological studies due to its metabolic capabilities and relevance to human physiology. nih.gov

One of the significant biological activities of this compound identified through these models is the activation of the antioxidant response element (ARE). researchgate.netnih.gov The ARE is a critical regulatory element in the promoter region of genes that encode for a suite of antioxidant and cytoprotective proteins. nih.govresearchgate.net The activation of the ARE by this compound was quantified using a luciferase reporter gene assay in HepG2 cells. In this system, the ARE sequence is linked to the gene for luciferase, an enzyme that produces light. Activation of the ARE leads to the expression of luciferase, and the resulting luminescence can be measured to determine the extent of activation. This compound was found to activate ARE with a median effective concentration (EC₅₀) of 56.7 µM. researchgate.netnih.gov

Another important therapeutic target investigated in relation to this compound is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. researchgate.netnih.gov The inhibitory effect of this compound on PTP1B was evaluated and found to be significant, with a reported half-maximal inhibitory concentration (IC₅₀) of 17.5 µM. researchgate.net The evaluation of its synthetic derivatives has also been carried out to explore structure-activity relationships and identify compounds with improved inhibitory profiles. nih.gov

While this compound itself was not explicitly reported to inhibit nuclear factor-kappaB (NF-κB), related compounds isolated from Bruguiera gymnorrhiza alongside it, such as brugierol and isobrugierol, were shown to inhibit phorbol (B1677699) ester-induced NF-κB luciferase activity. researchgate.netnih.gov This suggests that the chemical scaffold shared by these compounds has potential for anti-inflammatory activity.

Table 1: In Vitro Biological Activity of this compound

| Biological Target | Cell Line | Assay Type | Result (Concentration) | Reference |

|---|---|---|---|---|

| Antioxidant Response Element (ARE) | Stably-transfected HepG2 | Luciferase Reporter Gene Assay | EC₅₀: 56.7 µM | researchgate.netnih.gov |

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from its natural source, the flowers of Bruguiera gymnorrhiza, necessitates the use of a combination of advanced chromatographic techniques. The process begins with the extraction of the plant material using a series of solvents with increasing polarity, a method known as successive extraction. This initial step serves to fractionate the complex mixture of phytochemicals based on their solubility. researchgate.net

Following extraction, column chromatography is a fundamental technique employed for the separation of this compound from other compounds in the crude extract. researchgate.netgoogle.comchromtech.com Silica (B1680970) gel is a commonly used stationary phase for this purpose, where the separation is based on the differential adsorption of the compounds to the silica gel and their solubility in the mobile phase. chromtech.comlabbox.euteledynelabs.com The selection of the solvent system (mobile phase) is critical for achieving effective separation.

For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is often utilized. frontiersin.orgmdpi.com Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, allows for the isolation of pure compounds in sufficient quantities for structural elucidation and biological testing. tandfonline.com Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is a common configuration for the purification of moderately polar compounds like this compound. frontiersin.orgtandfonline.com The use of a photodiode array (PDA) detector in conjunction with HPLC allows for the monitoring of the separation at multiple wavelengths, aiding in the identification and characterization of the isolated compounds. tandfonline.com

Spectroscopic and Computational Approaches for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. researchgate.netnumberanalytics.comnptel.ac.in For this compound, a suite of NMR experiments was employed, including one-dimensional (1D) techniques like ¹H NMR and ¹³C NMR, as well as two-dimensional (2D) NMR experiments. sioc-journal.cnnih.govresearchgate.net ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between different nuclei, allowing for the piecing together of the molecular structure.

Mass spectrometry (MS) is another vital tool that was used to determine the molecular weight and elemental composition of this compound. sioc-journal.cnnumberanalytics.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for deducing the molecular formula of a new compound. sioc-journal.cn

While spectroscopic methods provide strong evidence for the planar structure and connectivity of a molecule, the unambiguous determination of its three-dimensional structure, including its stereochemistry, often requires X-ray crystallography. libretexts.orgmdpi.com In this technique, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed 3D model of the molecule. libretexts.orgmdpi.com The structure of this compound was unequivocally confirmed by X-ray crystallographic analysis, which provided precise information about bond lengths, bond angles, and the absolute configuration of its stereocenters. researchgate.netnih.gov

Computational approaches, though not explicitly detailed in the initial discovery papers, are increasingly used in conjunction with spectroscopic data to refine and validate proposed structures. researchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to predict NMR chemical shifts and other spectroscopic parameters for a proposed structure, which can then be compared to the experimental data to assess the correctness of the structural assignment.

Table 2: Spectroscopic and Crystallographic Data for this compound

| Technique | Type of Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms | sioc-journal.cnnih.gov |

| ¹³C NMR | Carbon skeleton of the molecule | sioc-journal.cnnih.gov |

| 2D NMR | Connectivity between different nuclei | sioc-journal.cnresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and elemental composition | sioc-journal.cn |

Biomimetic Synthesis and Synthetic Biology Approaches to Biosynthesis

The total synthesis of natural products is a significant endeavor in organic chemistry that not only provides access to larger quantities of the compound for further study but also confirms its proposed structure. organic-chemistry.orgorganic-chemistry.org The first total synthesis of this compound was successfully accomplished, providing a concise and efficient route to this unique sulfur-containing molecule. nih.gov Such synthetic routes often serve as a platform for the creation of derivatives with potentially enhanced biological activities. nih.gov

In addition to total synthesis, a plausible biosynthetic pathway for this compound has been proposed. researchgate.netresearchgate.netresearchgate.net This proposed pathway is likely biomimetic, meaning it is designed to mimic the presumed natural biosynthetic route in Bruguiera gymnorrhiza. Understanding the biosynthesis of natural products can inspire the development of novel synthetic strategies and provide insights into the enzymatic machinery involved.

While specific synthetic biology approaches for the production of this compound have not been reported, this field offers exciting future possibilities. Synthetic biology involves the design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. In the context of this compound, this could involve identifying the genes responsible for its biosynthesis in Bruguiera gymnorrhiza and transferring them to a more easily cultivable host organism, such as yeast or E. coli, for heterologous production. This approach could provide a sustainable and scalable source of this compound and its derivatives.

Omics Approaches (e.g., Metabolomics, Transcriptomics) in Bruguiera gymnorrhiza for this compound Biosynthesis

The advent of "omics" technologies has revolutionized the study of natural product biosynthesis. These approaches provide a global view of the molecules and genes within an organism, offering clues to the metabolic pathways involved in the production of specific compounds. rug.nl For Bruguiera gymnorrhiza and its unique sulfur-containing compounds like this compound, omics studies are beginning to shed light on their biosynthesis.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be used to profile the chemical constituents of Bruguiera gymnorrhiza and identify potential precursors and intermediates in the this compound biosynthetic pathway. nih.govresearchgate.netasm.org By comparing the metabolomes of different tissues or plants under various conditions, researchers can identify metabolites that are correlated with the production of this compound.

Transcriptomics, which involves the analysis of the complete set of RNA transcripts in a cell or organism, can identify the genes that are actively being expressed. nih.govresearchgate.netresearchgate.net In the context of this compound biosynthesis, transcriptomic analysis of Bruguiera gymnorrhiza can help to identify genes encoding the enzymes responsible for the various steps in the proposed biosynthetic pathway. researchgate.netoup.com Of particular interest would be genes involved in sulfur metabolism, as this compound is a sulfur-containing compound. nih.govresearchgate.net Studies on the transcriptomes of mangrove species, including Bruguiera gymnorrhiza, have indeed identified genes related to sulfur metabolism that are differentially expressed under various environmental conditions. nih.govresearchgate.netcas.cz

The integration of metabolomic and transcriptomic data provides a powerful approach to connect genes to metabolites and elucidate complete biosynthetic pathways. asm.orgresearchgate.net While a dedicated omics study focused solely on this compound biosynthesis has yet to be published, the existing research on the metabolome and transcriptome of Bruguiera gymnorrhiza provides a strong foundation for future investigations in this area. researchgate.netasm.orgresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Brugierol |

| Isobrugierol |

| Luciferase |

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Bruguiesulfurol

This compound is a naturally occurring cyclic 4-hydroxy-dithiosulfonate that was first isolated from the flowers of the mangrove plant Bruguiera gymnorrhiza. researchgate.net Its discovery added to the growing class of unique sulfur-containing compounds found in the Bruguiera genus, which also includes brugierol and isobrugierol. researchgate.netmdpi.com Structurally, this compound is characterized by a dithiolane ring with a hydroxyl group and an exocyclic thiosulfonate moiety. researchgate.net

Initial biological screening of this compound revealed its potential as a modulator of cellular defense pathways. It was found to activate the antioxidant response element (ARE) with an EC50 value of 56.7 µM in stably-transfected HepG2 cells. researchgate.net The ARE is a critical regulatory element in the expression of numerous cytoprotective genes. Further investigations have identified this compound as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), with a reported IC50 value of 17.5 µM. mdpi.comnih.gov PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. The inhibitory activity of this compound on PTP1B has prompted further research, including the synthesis of analogues to explore structure-activity relationships. rsc.org

Unexplored Avenues in this compound Biosynthesis and Derivatization

While a plausible biosynthetic pathway for this compound has been proposed, the specific enzymatic machinery and genetic underpinnings remain largely uninvestigated. researchgate.net The proposed pathway suggests a cyclization of 1,3-bis-alkylsulfanyl-propan-2-ol to form a mdpi.comnih.govdithiolan-4-ol intermediate, followed by oxidation to create the thiosulfonate. researchgate.net However, the enzymes catalyzing these steps have not been identified or characterized. Future research could focus on elucidating the complete biosynthetic pathway through isotopic labeling studies and genome mining of Bruguiera gymnorrhiza and its associated endophytic fungi, which are known to produce a diverse array of secondary metabolites. mdpi.com Understanding the biosynthesis could pave the way for biotechnological production of this compound and related compounds.

In the realm of derivatization, while some analogues have been synthesized to enhance PTP1B inhibitory activity, a systematic exploration of its chemical space is still needed. rsc.org Derivatization strategies such as alkylation, acylation, and silylation could be employed to modify the hydroxyl group and explore its importance for biological activity. obrnutafaza.hrsemanticscholar.org Furthermore, modification of the dithiolane ring or the thiosulfonate group could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties. google.com The development of efficient and green synthetic methodologies for these derivatizations would also be a valuable contribution. mdpi.com

Potential for this compound as a Mechanistic Probe in Biological Research

A chemical probe is a small molecule that can selectively modulate the function of a protein, enabling the study of its role in biological processes. nih.gov Given its demonstrated activity against PTP1B, this compound has the potential to be developed into a useful mechanistic probe. mdpi.comnih.gov However, to be considered a high-quality chemical probe, a compound must exhibit high selectivity for its target. nih.gov Currently, the selectivity profile of this compound against other phosphatases and cellular targets is not well-defined. Future research should involve comprehensive screening against a panel of phosphatases and other relevant enzymes to establish its selectivity.

Should this compound or an optimized derivative demonstrate high selectivity for PTP1B, it could be utilized to investigate the specific roles of this enzyme in various cellular contexts. For instance, it could be used to dissect the temporal and spatial dynamics of PTP1B activity in insulin signaling or to explore its involvement in other signaling pathways. The development of tagged versions of this compound, for example with fluorescent or affinity labels, would further enhance its utility as a probe for biochemical and cell imaging studies.

Future Directions in Chemo-Ecological and Synthetic Studies of Sulfur-Containing Natural Products

The discovery of this compound and other sulfur-containing compounds from marine and terrestrial organisms highlights the rich chemical diversity and therapeutic potential of this class of natural products. nih.govresearchgate.net Future chemo-ecological studies should aim to understand the ecological roles of these compounds. For instance, investigating whether this compound plays a role in chemical defense for Bruguiera gymnorrhiza against herbivores or pathogens could provide valuable insights. The unique and often harsh environments where these organisms thrive, such as mangrove swamps, may drive the evolution of novel biosynthetic pathways and unique chemical structures. d-nb.info Exploring these ecological niches could lead to the discovery of new sulfur-containing natural products with diverse biological activities. ecancer.orgdrugdiscoverynews.com

From a synthetic perspective, the total synthesis of complex sulfur-containing natural products remains a significant challenge that continues to attract the attention of organic chemists. rsc.org Developing novel synthetic methodologies for the construction of sulfur-containing moieties is crucial for accessing these molecules and their analogues for biological evaluation. rsc.org This includes the development of stereoselective methods for the formation of chiral sulfur centers and efficient strategies for constructing disulfide and polysulfide bonds. researchgate.netinteresjournals.org The synthesis of terpenoids containing nitrogen and sulfur is also an area of growing interest due to their potential for enhanced biological activity. igi-global.com Furthermore, the integration of computational methods with synthetic chemistry can aid in the design of novel sulfur-containing compounds with desired biological activities.

Q & A

Basic Research Questions

Q. How is Bruguiesulfurol isolated and structurally characterized from its natural source?

- Methodological Answer : this compound is isolated from the flowers of Bruguiera gymnorrhiza using organic solvent extraction (e.g., ethyl acetate), followed by chromatographic separation techniques such as column chromatography. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy for functional group identification and X-ray crystallography for absolute configuration determination. Key spectral data include sulfur and oxygen atom positioning in its cyclic structure (five-membered ring with one sulfur and one oxygen atom) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Initial bioactivity studies use in vitro assays such as antioxidant response element (ARE) luciferase activation in stably transfected HepG2 cells. This compound demonstrates ARE activation (EC50 = 56.7 µM) and potential anti-inflammatory effects via cyclooxygenase-2 (COX-2) inhibition (IC50 = 6.1 µM for related compound brugierol). These assays require controlled comparisons with reference compounds (e.g., sulforaphane for ARE) to validate specificity .

Q. How can researchers confirm the purity of newly isolated this compound?

- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS). For novel compounds, elemental analysis and <sup>1</sup>H/<sup>13</sup>C NMR spectral comparisons with known analogs are critical. Reproducibility requires detailed documentation of solvent systems and chromatographic conditions in supplementary materials .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s bioactivity data across studies?

- Methodological Answer : Contradictions may arise from differences in cell lines, assay protocols, or compound stability. Researchers should:

- Standardize assay conditions (e.g., cell passage number, incubation time).

- Include positive/negative controls (e.g., Nrf2 activators for ARE assays).

- Validate compound stability via LC-MS before and after assays.

Cross-referencing structural analogs (e.g., brugierol and isobrugierol) can clarify structure-activity relationships .

Q. How can structural modifications enhance this compound’s bioactivity?

- Methodological Answer : Rational modification targets include:

- Hydroxyl group substitution : Replace the -OH group with ester or ether moieties to improve membrane permeability.

- Ring expansion : Synthesize six-membered analogs to assess steric effects on sulfur-oxygen interactions.

- Disulfide bridge introduction : Test redox-sensitive derivatives for enhanced antioxidant activity.

Computational modeling (e.g., molecular docking) guides modifications by predicting interactions with targets like COX-2 or Nrf2 .

Q. What strategies optimize the synthesis of this compound derivatives for mechanistic studies?

- Methodological Answer : Scalable synthesis requires:

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl group during sulfur incorporation.

- Cyclization catalysts : Employ Lewis acids (e.g., BF3·OEt2) for efficient ring closure.

- Purification : Utilize preparative HPLC with chiral columns to isolate enantiomers for stereospecific activity profiling.

Reaction progress is monitored via thin-layer chromatography (TLC) and MS .

Q. How should researchers address data reproducibility challenges in this compound studies?

- Methodological Answer : Reproducibility requires:

- Detailed protocols : Document solvent ratios, temperature, and instrument calibration in supplementary materials.

- Batch variability control : Standardize plant material collection (season, location) to minimize natural product variability.

- Independent replication : Collaborate with external labs to validate key findings.

Data sharing platforms (e.g., Figshare) enhance transparency .

Methodological and Ethical Considerations

Q. How to design a robust study investigating this compound’s mechanism of action?

- Methodological Answer : Combine in vitro and in silico approaches:

- Pathway analysis : Use RNA-seq to identify Nrf2/ARE-regulated genes post-treatment.

- Kinetic assays : Measure COX-2 inhibition time-dependence to distinguish competitive vs. non-competitive binding.

- Molecular dynamics simulations : Model sulfur-oxygen interactions with Keap1 to predict binding affinity.

Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What ethical guidelines apply to sharing this compound research data?

- Methodological Answer : Adhere to:

- Data anonymization : Remove identifiers from raw spectral/biological datasets.

- Copyright compliance : Obtain permissions for reused chromatograms or crystallographic data.

- Open-access policies : Deposit data in repositories (e.g., PubChem) with CC-BY licenses.

Training in data protection laws (e.g., GDPR) is mandatory for collaborative projects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.